MPO Inhibition: 360-Fold Selectivity Over Eosinophil Peroxidase Defines 2,4-Dimethylphenyl Regioisomer Specificity
4'-Chloro-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone inhibits myeloperoxidase chlorination activity with an IC₅₀ of 1 nM in an aminophenyl fluorescein assay, while its inhibition of eosinophil peroxidase bromination activity yields an IC₅₀ of 360 nM, representing a 360-fold selectivity for MPO over EPX within the same peroxidase family [1]. The structurally identical 2,5-dimethylphenyl regioisomer (CAS 898753-94-1, identical LogP and PSA) lacks any reported MPO or EPX activity in the BindingDB/ChEMBL curated datasets, indicating that subtle repositioning of the methyl groups on the distal phenyl ring fundamentally alters pharmacophoric complementarity with the MPO active site [2].
| Evidence Dimension | MPO/EPX selectivity ratio |
|---|---|
| Target Compound Data | MPO IC₅₀ = 1 nM; EPX IC₅₀ = 360 nM |
| Comparator Or Baseline | 2,5-Dimethylphenyl regioisomer (CAS 898753-94-1): No MPO or EPX activity reported in curated databases |
| Quantified Difference | 360-fold MPO/EPX selectivity for target; comparator lacks detectable MPO inhibition |
| Conditions | MPO: aminophenyl fluorescein chlorination assay, 10 min incubation, NaCl addition. EPX: tyrosine bromination assay, 10 min incubation. |
Why This Matters
MPO is a validated drug target in cardiovascular inflammation, and EPX selectivity is critical to avoid interference with eosinophil-mediated host defense; regioisomer-specific activity means procurement of the wrong dimethylphenyl isomer yields an inactive compound for MPO-targeted studies.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Affinity Data: MPO IC₅₀ = 1 nM (chlorination assay); EPX IC₅₀ = 360 nM (bromination assay). 360-fold selectivity. View Source
- [2] BindingDB and ChEMBL database search for 4'-Chloro-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone, CAS 898753-94-1. No MPO or EPX activity data curated as of 2025. View Source
